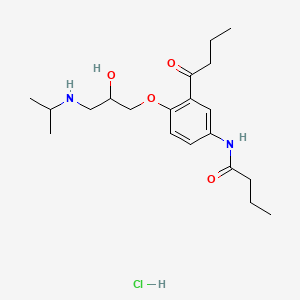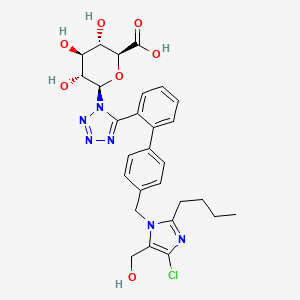
Losartan N1-Glucuronide
Übersicht
Beschreibung
Losartan N1-Glucuronide is a metabolite of Losartan . Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It belongs to a class of medications called angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis of Losartan involves several key steps. The key intermediates are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride . OTBN is obtained by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis
The molecular formula of this compound is C28H31ClN6O7 . The molecule contains a total of 77 bonds, including 46 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .Chemical Reactions Analysis
Losartan and its metabolites can be detected using a liquid chromatography–tandem mass spectrometry method . This method can simultaneously detect six drugs, including Losartan .Physical And Chemical Properties Analysis
The molecular weight of this compound is 599.04 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Wissenschaftliche Forschungsanwendungen
Glucuronidation of Losartan : Losartan, along with other AT1 receptor antagonists like candesartan and zolarsartan, undergo glucuronidation in the liver. This process involves conjugating glucuronic acid to the Losartan molecule, impacting its metabolism and excretion. The enzyme UDP-glucuronosyltransferase UGT1A3 shows high selectivity towards N2 in the tetrazole ring of Losartan during this process (Alonen, Finel, & Kostiainen, 2008).
Enzyme-Assisted Synthesis of Losartan Glucuronides : The glucuronides of Losartan, including N-glucuronides and O-glucuronides, were synthesized using liver microsomes and recombinant human UDP-glucuronosyltransferases. These studies are essential for creating standards for pharmaceutical research (Alonen et al., 2008).
Absorption and Metabolism in Rats : Studies on rats showed that Losartan is absorbed and metabolized in the intestine to form a glucuronide at the N2-position of its tetrazole group. This process is crucial for understanding the drug's bioavailability and pharmacokinetics in living organisms (Krieter, Colletti, Miller, & Stearns, 1995).
Role in Angiotensin II Receptor Antagonism : Losartan is an AT1 receptor antagonist, inhibiting the effect of angiotensin II, a molecule involved in blood pressure regulation and kidney function. Understanding the pharmacodynamics and metabolism of Losartan, including its glucuronidation, is crucial for its therapeutic application in conditions like hypertension and heart failure (Averill, Tsuchihashi, Khosla, & Ferrario, 1994).
Impact on Renal Development : Research on the effects of Losartan on embryonic rat kidney development provides insights into its impact on renal growth and nephron maturation. Such studies are vital for understanding the safety and efficacy of Losartan in different stages of life (Akil et al., 2005).
PET Imaging of AT1 Receptors : Novel losartan derivatives were developed for PET imaging of AT1 receptors. This is significant for diagnosing and understanding cardiovascular, inflammatory, and cancer diseases, showcasing the broader applications of Losartan in medical imaging and diagnosis (Pijeira et al., 2020).
Wirkmechanismus
Target of Action
Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .
Biochemical Pathways
The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of this compound, is mainly carried out by UGT1A1 and UGT2B7 .
Pharmacokinetics
Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .
Safety and Hazards
Losartan should not be used if you are pregnant, and you should tell your doctor right away if you become pregnant . It can cause injury or death to the unborn baby during your second or third trimester . If you have diabetes, do not use losartan together with any medication that contains aliskiren (a blood pressure medicine) . In rare cases, this medicine can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .
Zukünftige Richtungen
Losartan is currently indicated for the treatment of hypertension, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in people who have type 2 diabetes and high blood pressure . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring new therapeutic applications.
Biochemische Analyse
Biochemical Properties
Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to this compound involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .
Cellular Effects
This compound, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .
Molecular Mechanism
The conversion of Losartan to this compound is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of this compound .
Temporal Effects in Laboratory Settings
The metabolism of Losartan to this compound is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to this compound . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of this compound from 6 to 9 hours .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .
Metabolic Pathways
This compound is involved in the metabolic pathways of Losartan. The conversion of Losartan to this compound is catalyzed by cytochrome P450 enzymes .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPSQNVVWGEQG-RTCYWULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857943 | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138584-34-6 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




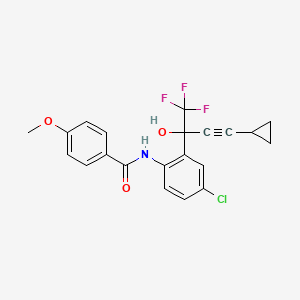
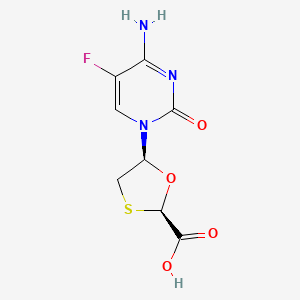
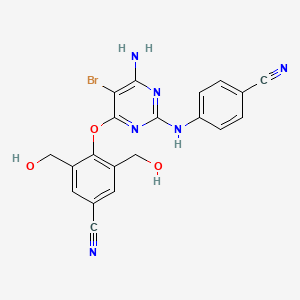
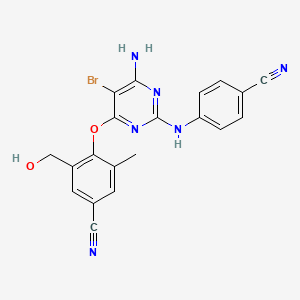
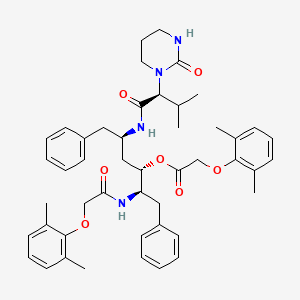


![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
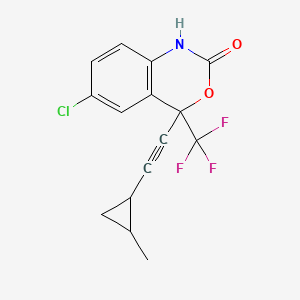
![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)
